2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a pyrimidinyl-oxy substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Substitution on the Cyclohexyl Ring:
Acetamide Formation: The final step involves the acylation of the substituted cyclohexylamine with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The pyrimidinyl-oxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrimidinyl-oxy group are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is unique due to the presence of both a benzodioxole ring and a pyrimidinyl-oxy substituted cyclohexyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(11-13-2-7-16-17(10-13)25-12-24-16)22-14-3-5-15(6-4-14)26-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRCTDMSFZHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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